tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate
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Overview
Description
tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a tert-butyl group, an amino group, and a carboxylate group attached to the benzimidazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate typically involves the reaction of 2-aminobenzimidazole with di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds smoothly at room temperature, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-amino-1H-benzimidazole-1-carboxylate: Similar structure but with different substitution patterns.
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a benzimidazole ring
Uniqueness
tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62754-23-8 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl 2-amino-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-10(16)7-4-5-8-9(6-7)15-11(13)14-8/h4-6H,1-3H3,(H3,13,14,15) |
InChI Key |
SXEIINBWQHDSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(N2)N |
Origin of Product |
United States |
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